molecular formula C10H13BrClNO B13467939 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride

Cat. No.: B13467939
M. Wt: 278.57 g/mol
InChI Key: MJNOSSREEQFOQJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride is a chemical compound that features a bromophenyl group attached to an oxetane ring, with an amine group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Scientific Research Applications

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the bromophenyl group and the oxetane ring makes this compound a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

3-(4-bromophenyl)-N-methyloxetan-3-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-12-10(6-13-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H

InChI Key

MJNOSSREEQFOQJ-UHFFFAOYSA-N

Canonical SMILES

CNC1(COC1)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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